Head-to-Head Antiproliferative Potency: 4-Fluoro (4a) vs. 4-Chloro (4b) Analog Against HCT116 and HepG2 Cancer Cells
In a direct head-to-head comparison within the same experimental series, compound 4a (CAS 656831-81-1) exhibited significantly greater antiproliferative potency than its closest structural analog, compound 4b (4-chloro derivative), against both colorectal (HCT116) and hepatocellular (HepG2) carcinoma cell lines [1]. Specifically, the incorporation of the more electronegative 4-fluoro substituent (compound 4a) afforded a more potent compound than the corresponding 4-chloro derivative (compound 4b), a result attributed to additional hydrogen and halogen bonding interactions within the CDK2 ATP-binding pocket [1].
| Evidence Dimension | Antiproliferative IC50 (µM) against HCT116 (CRC) and HepG2 (HCC) cell lines |
|---|---|
| Target Compound Data | 4a: HCT116 IC50 = 1.09 ± 0.05 µM; HepG2 IC50 = 0.58 ± 0.03 µM |
| Comparator Or Baseline | 4b (4-chloro analog): HCT116 IC50 = 3.38 ± 0.15 µM; HepG2 IC50 = 2.57 ± 0.13 µM |
| Quantified Difference | 4a is ~3.1-fold more potent than 4b against HCT116 cells; 4a is ~4.4-fold more potent than 4b against HepG2 cells |
| Conditions | MTT assay; triplicate experiments; 48 h exposure; HCT116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma) cell lines |
Why This Matters
For procurement decisions, the 4-fluoro substituent provides a quantifiable 3- to 4-fold potency advantage over the 4-chloro analog, meaning investigators using compound 4b would require substantially higher concentrations to achieve comparable cellular effects.
- [1] Mayhoub, A.S. et al. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals 2023, 16(11), 1593. DOI: 10.3390/ph16111593. View Source
